2-(4-Phenylphenyl)ethanol;sulfurous acid
Description
2-(4-Phenylphenyl)ethanol is a biphenyl-substituted ethanol derivative. Structurally, it consists of a hydroxyl-bearing ethyl group attached to a biphenyl moiety (two phenyl rings connected at the para-positions).
Sulfurous Acid (H₂SO₃) is a weak, unstable sulfur oxoacid formed by dissolving sulfur dioxide (SO₂) in water. It is a key intermediate in industrial processes, such as hydrometallurgical metal recovery , pulp pretreatment , and analytical chemistry (e.g., methanol determination in cosmetics ). Its esters, such as trans-sulfurous acid allyl ester, exhibit unique biological activities, including erythrocyte oxidation . Sulfurous acid’s redox properties and pH-dependent behavior (pKa₁ = 1.8, pKa₂ = 7.2 ) distinguish it from stronger acids like sulfuric acid (H₂SO₄).
Properties
CAS No. |
37729-59-2 |
|---|---|
Molecular Formula |
C28H30O5S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)ethanol;sulfurous acid |
InChI |
InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3) |
InChI Key |
YVVRNKQLJKBCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Several synthetic approaches can be employed for the preparation of 2-(4-phenylphenyl)ethanol;sulfurous acid. These typically involve either the preparation of 2-(4-phenylphenyl)ethanol followed by reaction with sulfurous acid or direct methods using appropriate precursors.
Preparation of 2-(4-Phenylphenyl)ethanol
The synthesis of 2-(4-phenylphenyl)ethanol can be achieved through methods similar to those used for structurally related compounds. By analogy with the synthesis of 2-phenylethanol, the following approaches are applicable:
Catalytic Hydrogenation Method
Similar to the preparation of 2-phenylethanol, a catalytic hydrogenation approach can be employed using the corresponding epoxide:
- Catalytic hydrogenation of 4-phenylstyrene oxide in the presence of a platinum group metal catalyst
- Use of a base promoter to improve selectivity and yield
This method is advantageous as it avoids hazardous materials such as diethyl ether, ethylene oxide, and aluminum chloride that are used in conventional methods. The reaction conditions typically include:
- Temperature range: 40-120°C
- Hydrogen pressure: 50-800 psig
- Catalyst: Supported platinum group metal (often Pd/C)
- Solvent: Alcohols (typically methanol)
- Base promoter: NaOH or similar
The reaction proceeds with high selectivity when properly optimized, requiring only filtration of the catalyst and distillation to obtain the product.
Reaction with Sulfurous Acid
After obtaining 2-(4-phenylphenyl)ethanol, the next step involves reaction with sulfurous acid to form the corresponding sulfurous acid ester. This can be achieved through several methods:
Direct Reaction with Sulfur Dioxide
Based on organophotocatalytic approaches, the reaction of the alcohol with sulfur dioxide gas can be performed under specific conditions:
- Use of a photocatalyst such as phenalenyl-based molecules
- Blue LED irradiation (λ = 456 nm)
- Base: Na₂CO₃ (2 equivalents)
- Solvent: Acetonitrile
- Temperature: Room temperature
- Reaction time: 12 hours
This method offers a redox-neutral, metal-free approach for the functionalization of alcohols with SO₂ gas.
Optimized Preparation Methods
Catalytic Hydrogenation Method
The preparation of 2-(4-phenylphenyl)ethanol via catalytic hydrogenation can be optimized based on established protocols for similar compounds. Table 1 presents the optimized reaction conditions and results for this approach.
Table 1: Optimized Conditions for Catalytic Hydrogenation of 4-Phenylstyrene Oxide
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | 1% Pd/C | 0.075 g per 5 g of substrate |
| Solvent | Methanol | 95 g per 5 g of substrate |
| Temperature | 40°C | Optimal for selectivity |
| H₂ Pressure | 300 psig | Maintained throughout reaction |
| Promoter | NaOH | 0.13 g per reaction |
| Reaction Time | 6-8 hours | Until complete conversion |
| Conversion | >99.5% | With promoter |
| Selectivity | >99.9% | With basic promoter |
The pH of the reaction mixture plays a crucial role in determining the selectivity. With NaOH as a promoter, the pH is maintained at 12-13, which facilitates rapid opening of the epoxide.
Sulfurous Acid Esterification
The esterification of 2-(4-phenylphenyl)ethanol with sulfurous acid can be achieved through direct reaction with SO₂ gas. Table 2 presents the optimized conditions for this reaction.
Table 2: Optimized Conditions for SO₂ Functionalization
| Parameter | Condition | Notes |
|---|---|---|
| Alcohol | 0.48 mmol | 2-(4-phenylphenyl)ethanol |
| Photocatalyst | PLY (O,O) | 5 mol% |
| Base | Na₂CO₃ | 0.96 mmol (2 equiv.) |
| Solvent | Acetonitrile | 1.5 mL |
| Light Source | Blue LED | 456 nm, 40W |
| Atmosphere | SO₂ gas | 1 atm |
| Temperature | Room temperature | 20-25°C |
| Reaction Time | 12 hours | Under constant irradiation |
| Purification | Column chromatography | Hexane/EtOAc mixture |
| Expected Yield | 50-70% | Based on related compounds |
The reaction requires careful purging with SO₂ gas after applying freeze-pump-thaw cycles to maintain an inert atmosphere.
Alternative Preparation Methods
Grignard Approach
An alternative approach for the synthesis involves the use of Grignard reagents:
- Formation of a Grignard reagent from 4-bromobiphenyl
- Reaction with ethylene oxide to form 2-(4-phenylphenyl)ethanol
- Subsequent reaction with sulfurous acid
While this method provides an alternative synthetic route, it requires handling of hazardous materials such as diethyl ether and ethylene oxide.
Direct Sulfonation Method
Another approach involves direct sulfonation of 2-(4-phenylphenyl)ethanol using chlorosulfonic acid, similar to methods used for preparing sulfonate esters. This reaction can be carried out in ethyl acetate as a solvent:
- Addition of chlorosulfonic acid to a solution of 2-(4-phenylphenyl)ethanol in ethyl acetate at 0-5°C
- Stirring at room temperature for several hours
- Filtration and purification of the product
This method has been successfully applied to similar compounds with yields ranging from 60-80%.
Reaction Mechanism and Kinetics
Kinetics of Esterification
The kinetics of the esterification reaction between alcohols and sulfur-containing acids follow a second-order rate law. Studies on similar systems indicate that the rate constants are highly dependent on the sulfuric acid concentration and temperature. Table 3 presents estimated kinetic parameters for the reaction.
Table 3: Kinetic Parameters for Alcohol-Sulfurous Acid Esterification
| Parameter | Value | Conditions |
|---|---|---|
| Second-order rate constant (k₁") | ~2.9×10⁻⁷ m⁻¹s⁻¹ | 52.5 wt% H₂SO₄, 298K |
| Reaction lifetime (τ) | ~96 hours | Under laboratory conditions |
| Activation Energy | 70-80 kJ/mol | Estimated from similar systems |
| Temperature dependence | Strong | Rate increases with temperature |
| pH dependence | Strong | Rate increases with acidity |
The reaction shows strong acid catalysis with a rate order of nearly one with respect to acid concentration.
Analytical Methods for Characterization
The prepared this compound can be characterized using various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly useful for characterizing the product. Expected characteristic signals include:
- Aromatic protons of the biphenyl group (7.2-7.7 ppm)
- Methylene protons adjacent to the hydroxyl group (3.8-4.2 ppm)
- Methylene protons adjacent to the aromatic ring (2.8-3.0 ppm)
¹³C NMR can further confirm the structure with signals corresponding to the aromatic carbons, methylene carbons, and the carbon bearing the sulfurous acid group.
Infrared Spectroscopy
FTIR analysis can confirm the formation of the sulfurous acid ester with characteristic bands at:
- 1000-1100 cm⁻¹ (S=O stretching)
- 800-900 cm⁻¹ (C-O-S stretching)
- 3200-3400 cm⁻¹ (remaining OH stretching, if incomplete esterification)
Chromatographic Analysis
HPLC and GC-MS analyses can be employed to determine the purity of the product and identify any side products. Typical conditions include:
- HPLC: C18 column, methanol/water gradient
- GC-MS: HP5-column, temperature program from 50°C to 300°C at 10°C/min
Comparative Analysis of Preparation Methods
Table 4 presents a comparative analysis of the different preparation methods discussed.
Table 4: Comparison of Preparation Methods for this compound
| Method | Advantages | Disadvantages | Typical Yield | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation followed by SO₂ reaction | High selectivity, Mild conditions, Metal-free sulfonation step | Requires handling of H₂ gas and SO₂ gas | 60-70% | Moderate - uses noble metal catalysts |
| Grignard Approach | Well-established chemistry, Scalable | Requires hazardous reagents, Multiple steps | 50-60% | High - uses ethers and organometallics |
| Direct Sulfonation | Single-step process from commercial alcohol, Simple equipment | Harsh reagents (chlorosulfonic acid), Lower selectivity | 40-50% | High - corrosive reagents |
| Photocatalytic Method | Redox-neutral, Environmentally friendly, Room temperature conditions | Requires specialized equipment, Longer reaction times | 50-65% | Low - uses visible light and minimal reagents |
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
2-(4-Phenylphenyl)ethanol; sulfurous acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)ethanol; sulfurous acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function . The biphenyl structure also allows for π-π interactions with aromatic compounds, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 2-(4-Phenylphenyl)ethanol
- Key Differences: Phenyl Substitution: 2-(4-Phenylphenyl)ethanol’s biphenyl group increases hydrophobicity and steric bulk compared to mono-phenyl analogs like 2-phenylethanol. This may influence solubility and reactivity in cross-coupling reactions . Functional Groups: Fluorine or hydroxyl substituents (as in 4-fluorophenyl or 4-hydroxyphenyl derivatives) alter electronic properties, affecting hydrogen bonding and acidity. For example, 2-(4-hydroxyphenyl)ethanol has a phenolic -OH (pKa ~10), making it more acidic than non-hydroxylated analogs .
Sulfurous Acid and Related Sulfur-Containing Acids
- Key Differences: Acidity: Sulfurous acid is weaker than sulfuric acid but stronger than carboxylic acids. Its moderate acidity allows selective metal recovery (e.g., Cu vs. Bi ) without excessive corrosion. Redox Behavior: Sulfurous acid acts as a reducing agent, unlike sulfuric acid. This property is exploited in uranium photoreduction and methanol oxidation to formaldehyde . Stability: Sulfurous acid is less stable than sulfuric acid, decomposing to SO₂ and water. Its esters (e.g., cyclohexylmethyl hexyl ester ) are more stable and used in fragrance chemistry.
Data Tables
Table 1: Comparative Acidity and Stability of Sulfur-Containing Acids
| Acid | pKa₁ | Stability | Redox Behavior |
|---|---|---|---|
| Sulfurous Acid | 1.8 | Low (decomposes) | Reducing agent |
| Sulfuric Acid | -3 | High | Oxidizing agent |
| Oxalic Acid | 1.2 | Moderate | Chelating agent |
Table 2: Metal Recovery Efficiency with Sulfurous Acid vs. Competing Agents
| Agent | Cu Recovery (%) | Bi Recovery (%) | As Recovery (%) |
|---|---|---|---|
| Sulfurous Acid | 90 | 40 | 70 |
| Oxalic Acid | 85 | 60 | 30 |
| Sulfuric Acid | 95 | 10 | 90 |
Data adapted from hydrometallurgical leaching studies .
Q & A
Q. Optimization Strategies :
- Catalyst Loading : Reduce AlCl₃ to 0.5–1.0 equivalents to minimize side reactions.
- Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of intermediates.
- Purification : Use column chromatography (hexane:ethyl acetate, 3:1) to isolate the product with >95% purity .
Basic Question: Which spectroscopic techniques are critical for characterizing 2-(4-phenylphenyl)ethanol and its derivatives?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad), and ethanol CH₂ groups (δ 3.6–4.0 ppm) .
- ¹³C NMR : Biphenyl carbons (δ 125–140 ppm), ethanol carbons (δ 60–70 ppm) .
- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O stretch (1050–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 214 (C₁₄H₁₄O⁺) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Advanced Question: How can mechanistic studies resolve contradictions in sulfonation reactions involving sulfurous acid derivatives?
Methodological Answer :
Conflicting data in sulfonation (e.g., variable yields or regioselectivity) arise from:
Q. Resolution Strategy :
- Isotopic Labeling : Use ³⁴S-labeled sulfurous acid to track sulfonation pathways via LC-MS.
- Computational Modeling : DFT studies (e.g., Gaussian 16) can predict transition states and regioselectivity .
Advanced Question: What are the biomedical applications of 2-(4-phenylphenyl)ethanol derivatives, and how are their activities validated?
Q. Methodological Answer :
Q. Methodological Answer :
- Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic Recycling : Recover AlCl₃ via aqueous extraction and reuse for 3–5 cycles .
Safety Protocol : Use fume hoods and PPE (gloves, goggles) during synthesis to limit exposure .
Advanced Question: What computational tools are effective for predicting the reactivity of sulfurous acid derivatives?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on sulfonation using GROMACS .
- Docking Studies : AutoDock Vina predicts binding affinities of derivatives with target enzymes (e.g., FASN) .
- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites .
Future Directions: What emerging methodologies could enhance the synthesis of 2-(4-phenylphenyl)ethanol derivatives?
- Biocatalysis : Engineer E. coli expressing alcohol dehydrogenases for enantioselective synthesis .
- Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., SiO₂-AlCl₃) to improve yield (>90%) and scalability .
- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
